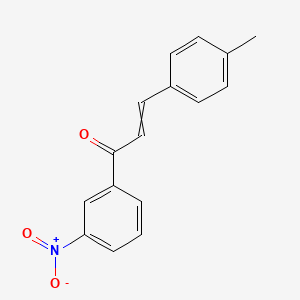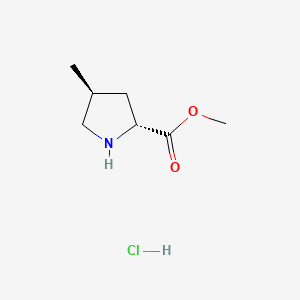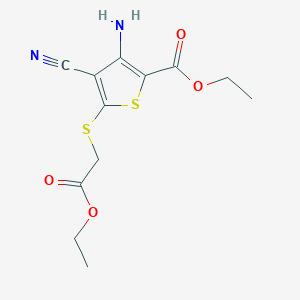
1,3-Dibromo-5-isobutyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-isobutyl-2-methoxybenzene: is an organic compound with the molecular formula C11H14Br2O It is a derivative of benzene, featuring two bromine atoms, an isobutyl group, and a methoxy group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-methoxybenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Friedel-Crafts Alkylation: This step introduces the isobutyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation: The isobutyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-isobutyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The bromine atoms and methoxy group influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions. The isobutyl group can affect the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.
1,3-Dibromo-5-methoxybenzene: Lacks the isobutyl group, only has methoxy and bromine substituents.
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: Similar but with an additional methoxymethoxy group.
Uniqueness: 1,3-Dibromo-5-isobutyl-2-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C11H14Br2O |
|---|---|
Molekulargewicht |
322.04 g/mol |
IUPAC-Name |
1,3-dibromo-2-methoxy-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)4-8-5-9(12)11(14-3)10(13)6-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
IXNSRDPHZPEHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

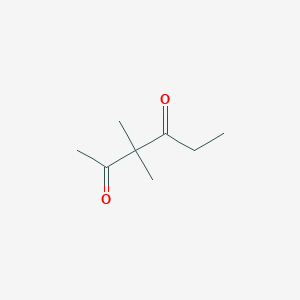
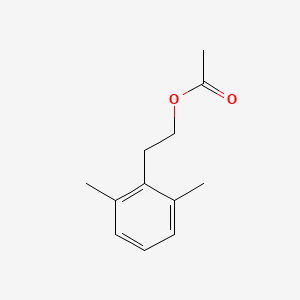
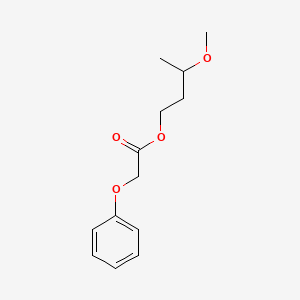
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
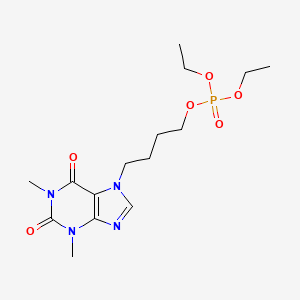
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
